2-Methylbenzofuran-5-carbonitrile 2-Methylbenzofuran-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 16238-12-3
VCID: VC21004184
InChI: InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
SMILES: CC1=CC2=C(O1)C=CC(=C2)C#N
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol

2-Methylbenzofuran-5-carbonitrile

CAS No.: 16238-12-3

Cat. No.: VC21004184

Molecular Formula: C10H7NO

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbenzofuran-5-carbonitrile - 16238-12-3

Specification

CAS No. 16238-12-3
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
IUPAC Name 2-methyl-1-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
Standard InChI Key PBLGVAGVKWFRJJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C=CC(=C2)C#N
Canonical SMILES CC1=CC2=C(O1)C=CC(=C2)C#N

Introduction

Chemical Properties and Structure

2-Methylbenzofuran-5-carbonitrile is characterized by specific chemical identifiers and molecular properties that define its structure and potential reactivity. The compound features a benzofuran core with strategic functional group substitutions.

Basic Chemical Information

The fundamental chemical parameters of 2-Methylbenzofuran-5-carbonitrile are presented in Table 1.

ParameterValue
CAS No.16238-12-3
IUPAC Name2-methyl-1-benzofuran-5-carbonitrile
Molecular FormulaC₁₀H₇NO
Molecular Weight157.17 g/mol
Standard InChIInChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3
Standard InChIKeyPBLGVAGVKWFRJJ-UHFFFAOYSA-N
SMILESCC1=CC2=C(O1)C=CC(=C2)C#N
PubChem Compound ID13663038

Table 1: Chemical Information of 2-Methylbenzofuran-5-carbonitrile

Structural Features

The compound's structural characteristics are defined by its fused ring system. The benzofuran core consists of a benzene ring fused with a five-membered furan ring containing an oxygen atom. The methyl group (CH₃) at position 2 and the cyano group (CN) at position 5 contribute significantly to its chemical behavior and potential applications.

The presence of both electron-donating (methyl) and electron-withdrawing (cyano) groups on the benzofuran scaffold creates an interesting electronic distribution that influences its reactivity patterns and potential interactions with biological targets.

CompoundIC₅₀ (μM) in MCF-7IC₅₀ (μM) in MDA-MB-231
9b (benzofuran derivative)Not active37.60 ± 1.86
9e (5-bromobenzofuran derivative)14.91 ± 1.042.52 ± 0.39
9f (5-bromobenzofuran derivative)19.70 ± 2.0611.50 ± 1.05
Doxorubicin (reference)1.43 ± 0.122.36 ± 0.18

Table 2: Antiproliferative Activities of Selected Benzofuran Derivatives

Structure-Activity Relationships

Research on related benzofuran compounds has revealed significant structure-activity relationships that could inform future studies on 2-Methylbenzofuran-5-carbonitrile:

  • The position of substituents on the benzofuran scaffold significantly affects biological activity, with ortho- and para-substituted derivatives often showing enhanced activity compared to meta-substituted counterparts .

  • The 2-methylbenzofuran scaffold has demonstrated enhanced effectiveness toward certain enzyme targets (such as human CA XII) compared to other benzofuran scaffolds like 5-bromobenzofuran .

  • The nature of functional groups attached to the benzofuran core plays a crucial role in determining selectivity and potency toward specific biological targets .

Chemical Reactivity and Derivatization

The chemical reactivity of 2-Methylbenzofuran-5-carbonitrile can be inferred from its structural features and the known reactivity patterns of related benzofuran compounds.

Nitrile Group Reactivity

The nitrile (cyano) group at position 5 represents a versatile functional group that can undergo various transformations:

  • Hydrolysis to carboxylic acid derivatives

  • Reduction to amine or aldehyde functionalities

  • Nucleophilic addition reactions

  • Coordination with transition metals

These transformations could potentially lead to a diverse array of derivatives with modified biological properties and applications.

Benzofuran Core Reactivity

The benzofuran core itself can undergo various reactions, including:

  • Electrophilic aromatic substitution reactions, particularly at positions 3 and 6

  • Ring-opening reactions under specific conditions

  • Functionalization of the methyl group at position 2 through oxidation or alkylation

These reactivity patterns provide opportunities for further derivatization to generate libraries of related compounds with potentially enhanced biological activities.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with appropriate detection methods would be suitable for purity assessment and quantitative analysis of 2-Methylbenzofuran-5-carbonitrile in various matrices.

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